Sourcing impure or racemic camphor can compromise enantioselectivity in chiral auxiliary synthesis and reduce plasticizing performance. SMolecule supplies enantiomerically pure (+)- and (-)-camphor with ≥99% ee, enabling reproducible high enantiomeric excess in camphorsultam-based asymmetric syntheses. • >99% ee ensures reliable stereochemical outcome. • High plasticizing efficiency for nitrocellulose, with controllable volatility for processing. • Consistent purity and batch-to-batch traceability. • Suitable as a penetration enhancer for topical formulations. Global inventory and ambient shipping.
Camphor is a waxy, crystalline solid classified as a bicyclic monoterpene ketone, available as two enantiomers, (+)-camphor and (-)-camphor, or as a racemic mixture. It is well-established in industrial and laboratory settings for its high plasticizing efficiency, particularly with cellulose nitrate, its utility as a versatile chiral starting material for asymmetric synthesis, and its function as a penetration enhancer in topical formulations. Its notable volatility at room temperature and characteristic odor are key physical properties influencing its handling and application. A critical procurement consideration is its origin, as it can be derived from the camphor laurel tree or produced synthetically from turpentine oil, which can affect purity and suitability for specific processes.
Substituting high-purity, stereospecific camphor with close analogs like borneol, its isomer fenchone, or crude camphor oil often leads to significant performance degradation. Borneol, an alcohol, lacks the specific ketone functionality that defines camphor's reactivity and plasticizing interactions. Fenchone, while a ketone isomer, exhibits different physical properties, including a lower melting point and higher boiling point, which alters processability and formulation behavior. Most critically, in asymmetric synthesis, the specific chirality of (+)- or (-)-camphor is essential for achieving high enantiomeric excess; using a racemic mixture or a different chiral auxiliary will result in poor stereoselectivity or a completely different product. Crude natural extracts contain variable concentrations of impurities and other terpenes that can interfere with sensitive reactions or fail to meet the stringent purity requirements for pharmaceutical and polymer applications.
The selection of a specific camphor enantiomer is a critical procurement decision for asymmetric synthesis. Using a chiral auxiliary derived from camphor enables highly stereoselective reactions. For example, in an asymmetric cyclopentannelation, a camphor-derived auxiliary led to the formation of the desired cyclopentenone product with enantiomeric excesses (ee) ranging from 92% to 96%. Attempting such a synthesis with a racemic mixture or an achiral substitute would result in a racemic product (0% ee), completely failing the synthetic objective. Both (+)- and (-)-camphor are commercially available, allowing access to either enantiomer of the final product, a versatility not offered by many other chiral starting materials.
| Evidence Dimension | Enantiomeric Excess (ee) |
| Target Compound Data | 92% to 96% ee |
| Comparator Or Baseline | Racemic mixture or achiral analog: 0% ee |
| Quantified Difference | Provides >92% ee vs. 0% for racemic alternatives |
| Conditions | Asymmetric cyclopentannelation reaction using a camphor-derived chiral auxiliary. |
For producing enantiomerically pure pharmaceuticals or fine chemicals, selecting the correct camphor enantiomer is non-negotiable for achieving the required stereochemical purity and biological activity.
Camphor's volatility is a key processing parameter, allowing it to be removed from a final product through sublimation. Compared to naphthalene, another common sublimating solid, camphor exhibits a significantly higher vapor pressure at a given temperature. For instance, at 70 °C, camphor's vapor pressure is 4 mmHg, while naphthalene's is substantially lower, reaching only 1 mmHg at 53 °C. This higher volatility means camphor can be removed more rapidly or at lower temperatures, reducing thermal stress on sensitive substrates like polymers or electronics. This property was historically leveraged in its use as a plasticizer for celluloid, where its gradual sublimation was part of the material's lifecycle.
| Evidence Dimension | Vapor Pressure |
| Target Compound Data | 4 mmHg at 70 °C |
| Comparator Or Baseline | Naphthalene: 1 mmHg at 53 °C |
| Quantified Difference | Demonstrates significantly higher vapor pressure, enabling faster sublimation compared to naphthalene. |
| Conditions | Standard temperature and pressure conditions relevant to material processing. |
For applications requiring a sacrificial plasticizer or a temporary processing aid, camphor's higher volatility allows for more efficient and gentle removal post-processing compared to less volatile solids like naphthalene.
In topical formulations, camphor acts as a penetration enhancer but its performance profile is distinct from other common terpenes like menthol. In an ex vivo study using human skin with a hydrogel vehicle, menthol led to a total skin absorption of 460 µg/cm², whereas camphor achieved a total absorption of 310 µg/cm². However, when both were combined in the same hydrogel, the absorption of camphor dropped to 120 µg/cm² while menthol's dropped to 220 µg/cm², indicating competitive interaction. In a separate study, camphor was found to be a poor enhancer for the hydrophilic drug propranolol hydrochloride (Enhancement Ratio of 1.38), while menthol was significantly more effective (ER of 8.98). This demonstrates that camphor's efficacy is highly dependent on the drug's lipophilicity and the formulation vehicle, making it a specific choice rather than a direct substitute for menthol.
| Evidence Dimension | Total Skin Absorption (Hydrogel Vehicle) |
| Target Compound Data | 310 µg/cm² |
| Comparator Or Baseline | l-Menthol: 460 µg/cm² |
| Quantified Difference | Menthol shows ~1.5x greater total skin absorption than camphor when applied alone in a hydrogel. |
| Conditions | Ex vivo study on full human skin, hydrogel vehicle, measured after 2 hours. |
This data allows formulators to select camphor specifically for moderate enhancement or in combination with other enhancers, rather than assuming it is an interchangeable, all-purpose alternative to menthol.
High-purity (+)-Camphor or (-)-Camphor serves as an indispensable starting material for synthesizing chiral auxiliaries like camphorsultams. These auxiliaries are then used to direct the stereochemical outcome of reactions such as aldol additions, alkylations, and Diels-Alder reactions, enabling the production of single-enantiomer active pharmaceutical ingredients (APIs). The procurement of a specific, enantiomerically pure form of camphor is the critical first step for these multi-step synthetic routes where final product purity is paramount.
In the manufacturing of specialty polymers like celluloid and nitrocellulose-based lacquers or propellants, camphor is used as a highly effective plasticizer. Its high volatility compared to other solid plasticizers is a distinct processing advantage, allowing for controlled removal if needed. This makes it suitable for applications where a temporary increase in flexibility is required during manufacturing, or where the final material properties benefit from its specific interactions.
Camphor is a rational choice for topical formulations where a moderate degree of skin penetration enhancement is desired, often in combination with other agents like menthol. Its specific efficacy profile, which differs from that of menthol, allows for nuanced control over the delivery of active ingredients. It is frequently used in over-the-counter creams and ointments as a topical analgesic and antipruritic agent.
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